2-(Bromomethyl)-1-benzothiophene
Overview
Description
2-(Bromomethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a bromomethyl group attached to the benzothiophene structure. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that bromomethyl compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-(Bromomethyl)-1-benzothiophene is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst. This forms a new Pd–C bond, allowing for the subsequent transmetalation and reductive elimination steps that result in the formation of a new carbon–carbon bond .
Biochemical Pathways
These reactions can lead to the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Pharmacokinetics
They are likely metabolized by the liver and excreted via the kidneys .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various biological effects depending on their structure and function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of other functional groups, the choice of catalyst, and the reaction conditions (e.g., temperature, solvent, pH) . Furthermore, the stability and efficacy of the compound can be influenced by factors such as storage conditions and exposure to light or oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-benzothiophene typically involves the bromination of 1-benzothiophene. One common method includes the reaction of 1-benzothiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of efficient brominating agents and optimized reaction parameters is crucial for achieving high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Cross-Coupling: Palladium catalysts, along with boronic acids or stannanes, are employed under inert atmosphere conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiophenes.
Cross-Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-(Bromomethyl)-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-benzothiophene
- 2-(Iodomethyl)-1-benzothiophene
- 2-(Bromomethyl)-1-naphthalene
Uniqueness
Compared to its analogs, 2-(Bromomethyl)-1-benzothiophene offers a unique combination of reactivity and stability. The bromomethyl group provides a good leaving group for nucleophilic substitution reactions, while the benzothiophene ring enhances the compound’s electronic properties, making it a versatile intermediate in organic synthesis. Additionally, the presence of sulfur in the thiophene ring can impart specific electronic and steric effects that are advantageous in certain chemical transformations.
Properties
IUPAC Name |
2-(bromomethyl)-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPATVJUCMLGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545713 | |
Record name | 2-(Bromomethyl)-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-20-7 | |
Record name | 2-(Bromomethyl)benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10133-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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